molecular formula C9H18O3 B1619368 3,3,3-Triethoxyprop-1-ene CAS No. 42216-96-6

3,3,3-Triethoxyprop-1-ene

Cat. No.: B1619368
CAS No.: 42216-96-6
M. Wt: 174.24 g/mol
InChI Key: QWGFTGIQYCNGGH-UHFFFAOYSA-N
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Description

3,3,3-Triethoxyprop-1-ene is a chemical compound with the molecular formula C9H18O3 . It’s also known as 1,3,3-Triethoxypropene .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, eighteen hydrogen atoms, and three oxygen atoms . The average mass is 174.237 Da and the monoisotopic mass is 174.125595 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H18O3, an average mass of 174.237 Da, and a monoisotopic mass of 174.125595 Da .

Scientific Research Applications

Photochemical Reactions

  • Intramolecular Photocycloaddition : 3-benzyloxyprop-1-ene, a compound structurally similar to 3,3,3-Triethoxyprop-1-ene, shows notable behavior in photochemical reactions. Features like methyl and methoxy substitutions lead to the formation of meta photocycloadducts with a predominance of linear triquinane units (Blakemore & Gilbert, 1992).

Catalysis and Synthesis

  • Gold-Catalyzed Cycloisomerization : Tris(triphenylphosphinegold) oxonium tetrafluoroborate catalyzes the rearrangement of 1,5-allenynes, a reaction where an ene reaction is a key step, similar to processes involving this compound (Cheong et al., 2008).

Material Science

  • Magnetic Refrigerants : The use of triethanolamine in 3d/4f chemistry leads to compounds like [CuII5GdIII4], which have significant applications as magnetic refrigerants at low temperatures, showing the potential utility of triethoxy groups in material science (Langley et al., 2011).

Fluorine Chemistry in Drug Development

  • Trifluoropropenylation Reagents : The 3,3,3-trifluoroprop-1-enyl group has been noted for its attractive characteristics in medicinal chemistry. A new fluorination reagent was developed, showing its utility in reactions such as the Sonogashira cross-coupling reaction, important in drug development (Ikeda, 2019).

Ionic Conductivity

  • Poly(siloxane Ionic Liquid) Homopolymers : A study involving the synthesis of a 1,2,3-triazolium-based poly(siloxane ionic liquid) demonstrates significant advancements in ionic conductivity, indicating the relevance of tri-functional groups in enhancing material properties (Jourdain et al., 2016).

Supramolecular Chemistry

  • Supramolecular Interactions of 1,2,3-Triazoles : Research on 1,2,3-triazoles, which can be formed from reactions involving tri-functional groups, shows a diverse range of supramolecular interactions. These interactions have numerous applications in coordination chemistry and bioconjugation reactions (Schulze & Schubert, 2014).

Environmental Applications

  • CO2 Absorption Solvent : 1,2,3-Trimethoxypropane, a glycerol-derived solvent, shows promise as a physical solvent for CO2 absorption. Its structural similarity to triethoxypropene derivatives highlights its potential in environmental applications (Flowers et al., 2017).

Properties

IUPAC Name

3,3,3-triethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFTGIQYCNGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327333
Record name 3,3,3-triethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42216-96-6
Record name 3,3,3-triethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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